N-(3,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
Pyrazole derivatives, including compounds similar to N-(3,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies aim to explore the potential of pyrazole derivatives as anticancer agents, highlighting their relevance in medicinal chemistry and oncology research (Hassan, Hafez, & Osman, 2014).
Structural Characterization and Chemical Properties
Research on pyrazole derivatives also includes detailed structural characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography. These studies provide insights into the molecular geometry, electronic structure, and chemical reactivity of pyrazole compounds, which are crucial for understanding their interactions in biological systems and for the design of materials with specific properties (Kumara et al., 2018).
Development of Agrochemicals
Some pyrazole derivatives have shown promising results in the development of agrochemicals. Research in this area focuses on the synthesis of novel compounds and the evaluation of their herbicidal and nematocidal activities. These studies are vital for creating more effective and selective agrochemicals to improve crop protection and yield (Zhao et al., 2017).
Antifungal Activity and Structure-Activity Relationships
Investigations into the antifungal activities of pyrazole derivatives and their structure-activity relationships can lead to the development of new antifungal agents. Understanding the molecular features that contribute to antifungal efficacy is crucial for designing compounds with improved activity and specificity against fungal pathogens (Du et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPNAFYTRAPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.